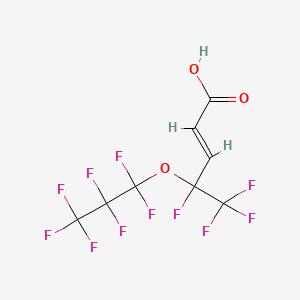
4,5,5,5-Tetrafluoro-4-(heptafluoropropoxy)pent-2-enoic acid
Overview
Description
Synthesis Analysis
Unfortunately, the synthesis process for 4,5,5,5-Tetrafluoro-4-(heptafluoropropoxy)pent-2-enoic acid is not explicitly mentioned in the search results. It’s recommended to refer to scientific literature or contact a chemical supplier for detailed synthesis information .Molecular Structure Analysis
The molecular structure of 4,5,5,5-Tetrafluoro-4-(heptafluoropropoxy)pent-2-enoic acid is not directly provided in the search results. For accurate molecular structure, it’s recommended to refer to scientific databases or resources .Chemical Reactions Analysis
The specific chemical reactions involving 4,5,5,5-Tetrafluoro-4-(heptafluoropropoxy)pent-2-enoic acid are not detailed in the search results. For comprehensive chemical reaction analysis, it’s suggested to refer to peer-reviewed scientific literature .Scientific Research Applications
Microbial Cleavage in Environmental Applications
A study by Yu et al. (2019) highlights the potential of microbial cleavage of C‒F bonds in per- and polyfluoroalkyl substances (PFASs), including compounds like 4,5,5,5-tetrafluoro-4-(heptafluoropropoxy)pent-2-enoic acid. This research is pivotal in understanding microbial reductive defluorination and its implications in environmental remediation strategies for PFASs (Yu et al., 2019).
Biochemical Studies
A biochemical study by Senior and Sherratt (1968) examined compounds structurally related to pent-4-enoic acid, which provides insights into the biochemical interactions and effects of similar fluorinated compounds. This research helps to understand the broader implications of such compounds in biochemistry and medicine (Senior & Sherratt, 1968).
Chemical Synthesis and Reactions
Jackson, Oates, and Block (2000) explored the synthesis and cross-coupling reactions of solid-supported alkylzinc reagents, including compounds structurally similar to 4,5,5,5-tetrafluoro-4-(heptafluoropropoxy)pent-2-enoic acid. This study contributes to the understanding of chemical synthesis and potential applications in pharmaceuticals and material science (Jackson, Oates, & Block, 2000).
Synthesis of Difluoromethylene-containing Compounds
Research by Yang et al. (2007) on the synthesis of difluoromethylene-containing 1,2,4-Oxadiazole compounds, involving reactions with compounds like pent-4-enoic acids, reveals the potential of these fluorinated compounds in the development of new materials and pharmaceuticals (Yang et al., 2007).
Intramolecular Amination and Oxygenation
A study by Yang et al. (2015) investigated the intramolecular amination and oxygenation of unfunctionalized olefins, including pent-4-enoic acid derivatives. This research is significant in the field of organic chemistry, offering insights into new synthetic pathways and potential applications in drug development and synthesis (Yang et al., 2015).
Electron Spin Resonance Studies
Bloodworth, Davies, and Hay-Motherwell (1988) conducted an electron spin resonance study on the cyclization of protonated and unprotonated pent-4-en-1-oxyl radicals. This research contributes to the understanding of radical chemistry and its potential applications in various scientific fields (Bloodworth, Davies, & Hay-Motherwell, 1988).
Safety And Hazards
4,5,5,5-Tetrafluoro-4-(heptafluoropropoxy)pent-2-enoic acid may react with metals to produce hydrogen, a highly flammable and explosive gas . Heating may cause expansion or decomposition leading to violent rupture of containers. It may emit acrid smoke and corrosive fumes . Personal contact, including inhalation, should be avoided and protective clothing should be worn when there is a risk of exposure .
Future Directions
properties
IUPAC Name |
(E)-4,5,5,5-tetrafluoro-4-(1,1,2,2,3,3,3-heptafluoropropoxy)pent-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3F11O3/c9-4(6(12,13)14,2-1-3(20)21)22-8(18,19)5(10,11)7(15,16)17/h1-2H,(H,20,21)/b2-1+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCNGZWCULVQJNP-OWOJBTEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=CC(C(F)(F)F)(OC(C(C(F)(F)F)(F)F)(F)F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(=C/C(C(F)(F)F)(OC(C(C(F)(F)F)(F)F)(F)F)F)\C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3F11O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,5,5,5-Tetrafluoro-4-(heptafluoropropoxy)pent-2-enoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



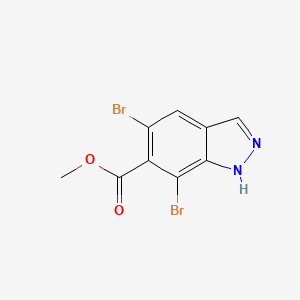
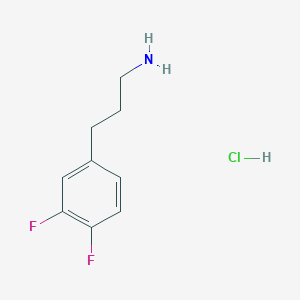
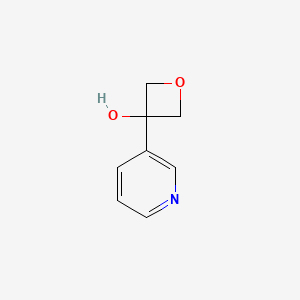
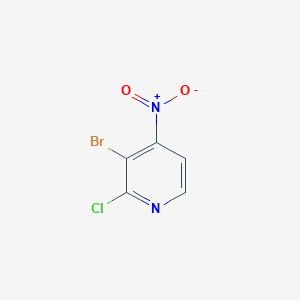

![2-[2-(4-tert-Butoxycarbonylpiperazin-1-yl)ethoxy]acetophenone](/img/structure/B1405615.png)
![N-(4-Methylphenyl)-N'-[2-methyl-6-(trifluoromethyl)pyridin-3-yl]urea](/img/structure/B1405616.png)
![N-(4-Fluorophenyl)-N'-[2-methyl-6-(trifluoromethyl)pyridin-3-yl]urea](/img/structure/B1405617.png)
![N-(2-Fluorophenyl)-N'-[2-methyl-6-(trifluoromethyl)pyridin-3-yl]urea](/img/structure/B1405618.png)
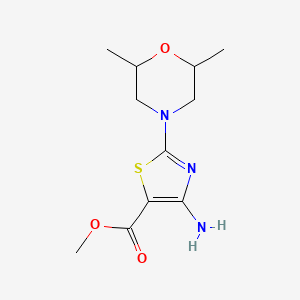
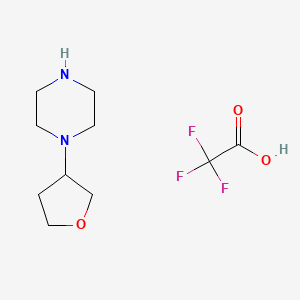
![2,4-Dichloro-7-methyl-5,7-dihydrofuro[3,4-d]pyrimidine](/img/structure/B1405624.png)
![3-Bromo-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1405626.png)
![Methyl 2-(2-chloropyridin-4-yl)imidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B1405628.png)